molecular formula C6H16NO3P B10756236 Ethyl Hydrogen Diethylamidophosphate

Ethyl Hydrogen Diethylamidophosphate

Cat. No.: B10756236
M. Wt: 181.17 g/mol
InChI Key: DUNFIZRDIMDMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl hydrogen diethylamidophosphate typically involves the reaction of diethylamine with ethyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of catalysts and specific reaction temperatures can enhance the yield and purity of the final product. The industrial process also includes rigorous quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl hydrogen diethylamidophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl hydrogen diethylamidophosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hydrogen diethylamidophosphate involves its interaction with specific molecular targets, such as cholinesterase enzymes. By inhibiting these enzymes, the compound can affect neurotransmission processes. The pathways involved include the phosphorylation of the active site of the enzyme, leading to its inactivation .

Comparison with Similar Compounds

  • Ethyl diethylphosphoramidate
  • Diethyl phosphoramidate
  • Ethyl phosphorodiamidate

Comparison: Ethyl hydrogen diethylamidophosphate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and specific inhibitory effects on enzymes, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C6H16NO3P

Molecular Weight

181.17 g/mol

IUPAC Name

ethoxy-N,N-diethylphosphonamidic acid

InChI

InChI=1S/C6H16NO3P/c1-4-7(5-2)11(8,9)10-6-3/h4-6H2,1-3H3,(H,8,9)

InChI Key

DUNFIZRDIMDMIH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=O)(O)OCC

Origin of Product

United States

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